Neurokinin A (4-10), nle(10)- is derived from the endogenous neuropeptide Neurokinin A, which is primarily isolated from porcine spinal cord and other tissues. It belongs to the tachykinin family of peptides, which also includes Substance P and Neurokinin B. These peptides are known for their interactions with neurokinin receptors, specifically the neurokinin 1 receptor, neurokinin 2 receptor, and neurokinin 3 receptor. The classification of Neurokinin A (4-10), nle(10)- as a neuropeptide highlights its role in neurotransmission and modulation of various physiological functions.
The synthesis of Neurokinin A (4-10), nle(10)- typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Neurokinin A (4-10), nle(10)- has a specific amino acid sequence that contributes to its biological activity. The sequence can be represented as:
Where "Nle" indicates that leucine has been replaced with norleucine at position 10, enhancing stability against enzymatic degradation.
Neurokinin A (4-10), nle(10)- can participate in various chemical reactions typical for peptides:
The mechanism of action for Neurokinin A (4-10), nle(10)- primarily involves binding to neurokinin receptors, particularly the neurokinin 1 receptor. Upon binding:
Neurokinin A (4-10), nle(10)- exhibits several notable physical and chemical properties:
Neurokinin A (4-10), nle(10)- has several scientific applications:
The molecular recognition of Neurokinin A (4-10) by the human tachykinin NK2 receptor involves specific residue-dependent interactions that dictate binding affinity and receptor subtype selectivity. Structure-activity relationship (SAR) studies reveal that the side chains of Asp4, Phe6, Val7, Leu9, and Met10 in the NKA(4-10) sequence constitute critical pharmacophores for agonist activity at the human NK2 receptor. Alanine substitution at these positions reduces binding affinity by 8- to 80-fold for most positions, but causes a dramatic 5000-fold decrease when applied to Phe6, highlighting the indispensable role of this aromatic residue in receptor recognition [1]. Chirality further modulates these interactions: replacement of natural L-amino acids with their D-enantiomers significantly impairs binding, particularly at positions 6 (Phe) and 7 (Val), with D-Phe6 and D-Val7 analogs demonstrating >100-fold reduced potency compared to their L-configured counterparts. This stereospecificity indicates precise spatial requirements within the receptor binding pocket [1] [7].
The Nle10 substitution (norleucine replacement for methionine) introduces strategic alterations to the C-terminal pharmacophore. Norleucine maintains similar hydrophobicity and chain length to methionine but eliminates the sulfur atom, reducing oxidative susceptibility while preserving hydrophobic interactions with transmembrane domain residues of the NK2 receptor. This modification maintains high binding affinity (IC₅₀ ≈ 15 nM) but significantly enhances metabolic stability by resisting oxidative degradation pathways that target methionine-containing peptides [3] [10]. Additional modifications like Lys5 substitution enhance NK2 selectivity by introducing a cationic residue that forms electrostatic interactions with receptor residues (e.g., Glu196 in transmembrane helix V), reducing affinity for NK1 and NK3 receptors by approximately 400-fold compared to the native Ser5-containing sequence [7].
Table 1: Impact of Residue Modifications on NK2 Receptor Binding Affinity
Position | Substitution | Relative Affinity | Functional Consequence |
---|---|---|---|
Phe⁶ | L-Ala | 5000-fold decrease | Loss of aromatic stacking |
Phe⁶ | D-Phe | >100-fold decrease | Steric incompatibility |
Val⁷ | D-Val | >100-fold decrease | Altered side chain orientation |
Met¹⁰ | Nle¹⁰ | Comparable affinity | Enhanced stability |
Ser⁵ | Lys⁵ | 2-fold increase | Improved NK2 selectivity |
NK2 receptor activation by NKA(4-10) analogs triggers precisely orchestrated conformational changes that govern signaling efficacy and desensitization kinetics. Biophysical studies demonstrate that agonist binding induces rearrangement of transmembrane helices III, V, and VI, facilitating intracellular G protein coupling (primarily Gαq/11) and subsequent phospholipase C activation. The third intracellular loop (ICL3) and C-terminal domain serve as critical regulatory hubs for these dynamics. Mutational analysis reveals that residue F248S in ICL3 substantially impairs agonist-induced desensitization without affecting initial G protein activation, indicating divergent conformational requirements for signaling initiation versus signal termination [2].
Phosphorylation mechanisms further modulate receptor dynamics: Protein Kinase C (PKC) and G protein-coupled receptor kinases (GRKs) phosphorylate distinct serine/threonine residues in the C-terminal tail upon agonist binding. Phosphomimetic studies show that truncation mutants lacking 62-87 C-terminal residues (Δ62 and Δ87) exhibit preserved functional activity but significant resistance to desensitization during repeated agonist applications. Notably, different agonists induce varying desensitization phenotypes: while native NKA causes rapid receptor internalization within minutes, the modified analog [Nle¹⁰]NKA(4-10) produces sustained signaling with minimal desensitization, attributed to its distinct interaction with extracellular loop 2 (ECL2) that sterically hinders GRK access [2] [9].
Table 2: Conformational Dynamics Induced by Different NK2 Receptor Agonists
Agonist | G Protein Coupling Efficiency | Desensitization Kinetics | Structural Determinants |
---|---|---|---|
Neurokinin A (full) | High | Rapid (t₁/₂ < 2 min) | C-terminal phosphorylation |
NKA(4-10) | Moderate | Moderate | Partial ICL3 engagement |
[Nle¹⁰]NKA(4-10) | High | Slow (t₁/₂ > 10 min) | Stabilized ECL2 interaction |
GR64349 (Lactam analog) | High | Minimal | Rigidified β-turn conformation |
The truncated fragment NKA(4-10) retains significant bioactivity but exhibits reduced potency compared to full-length neurokinin A (NKA₁₋₁₀) at the human NK2 receptor, with binding affinity (Kᵢ) values of 38 nM versus 12 nM, respectively, in human colon circular muscle preparations [1]. This discrepancy stems from the absence of N-terminal residues (1-3) that contribute to receptor docking efficiency. However, strategic modifications overcome this limitation: the triple-modified analog [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) (LMN-NKA) demonstrates 6-9-fold greater functional potency than native NKA(4-10) and comparable efficacy to full-length NKA in stimulating smooth muscle contraction. This enhanced activity results from synergistic effects: Lys⁵ improves electrostatic interaction with the receptor, N-methylation of Leu⁹ (MeLeu⁹) reduces peptide bond susceptibility to proteolysis, and Nle¹⁰ enhances hydrophobic interaction stability [3] [4].
Receptor selectivity profiling reveals critical differences: while native NKA exhibits significant cross-reactivity with NK1 (IC₅₀ ≈ 150 nM) and NK3 receptors (IC₅₀ ≈ 85 nM), LMN-NKA achieves >1000-fold selectivity for NK2 receptors (NK2 IC₅₀ = 0.8 nM vs. NK1 IC₅₀ > 1000 nM). This selectivity translates to in vivo functional specificity: in conscious rat models, LMN-NKA (100 μg/kg s.c.) induces robust NK2-mediated bladder and colorectal contractions without significant NK1-mediated hypotension or flushing effects observed with non-selective agonists. Retro-inverso analogs with reversed chirality show complete loss of activity, confirming stereospecific recognition requirements conserved across mammalian species [1] [4] [8].
Table 3: Comparative Pharmacology of NK2 Receptor Agonists in Human Tissues
Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Receptor Selectivity (NK2:NK1:NK3) |
---|---|---|---|
Neurokinin A (full) | 12 ± 2 | 8 ± 1 | 1:12:7 |
NKA(4-10) | 38 ± 5 | 42 ± 6 | 1:8:5 |
[Ala⁸]NKA(4-10) | 35 ± 4 | 290 ± 25* | 1:10:6 (Antagonist) |
[Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | 0.8 ± 0.2 | 5 ± 1 | 1:>1250:>1000 |
The strategic replacement of C-terminal methionine with norleucine (Nle¹⁰) in NKA(4-10) analogs represents a cornerstone innovation in developing therapeutically viable NK2 agonists. Biophysical studies demonstrate that norleucine preserves the hydrophobic interaction footprint with receptor subpocket residues (Phe264, Tyr266) while eliminating the oxidation-prone thioether group of methionine. This substitution confers resistance to methionine sulfoxide reductase (Msr) pathways, which typically inactivate native NKA(4-10) through Met10 oxidation. Accelerated stability testing reveals a 3.5-fold extension in plasma half-life (t₁/₂ = 28 minutes vs. 8 minutes for unmodified peptide) in human plasma at 37°C [3] [5].
The structural equivalence between norleucine and methionine side chains maintains agonist efficacy: molecular dynamics simulations show <0.5Å deviation in C-terminal folding when Nle¹⁰ replaces Met¹⁰ in receptor-bound complexes. However, norleucine's isosteric advantages become most evident in combination with other modifications. When integrated into the triple-modified analog [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10), norleucine contributes to both prolonged in vivo duration and enhanced penetration across intestinal epithelia, as demonstrated by 22% oral bioavailability in canine models compared to <1% for methionine-containing analogs. This pharmacokinetic enhancement stems from reduced hepatic first-pass extraction and decreased biliary excretion of the norleucine analog [4] [5] [7].
Metabolic profiling identifies key degradation pathways: unmodified NKA(4-10) undergoes rapid neprilysin-mediated cleavage at Gly8-Leu9 (t₁/₂ = 4.2 min), while [Nle¹⁰]-containing analogs exhibit resistance to this hydrolysis. Additional stabilization is achieved through N-methylation of Leu⁹, which further extends half-life to >45 minutes by impeding peptide bond flexibility and reducing susceptibility to endopeptidases. These cumulative modifications transform a naturally labile peptide into a metabolically robust therapeutic candidate with maintained receptor specificity [3] [10].
Table 4: Metabolic Stability Parameters of Modified NKA(4-10) Analogs
Analog | Plasma Half-life (min) | Primary Degradation Site | Resistance Mechanism |
---|---|---|---|
NKA(4-10) | 8 ± 2 | Gly⁸-Leu⁹ bond | None (natural substrate) |
[Nle¹⁰]NKA(4-10) | 28 ± 4 | Asp⁴-Ser⁵ bond | Oxidation-resistant C-terminus |
[MeLeu⁹]NKA(4-10) | 32 ± 3 | Phe⁶-Val⁷ bond | N-methylation stabilizes scissile bond |
[Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | 48 ± 5 | Minimal degradation | Combined steric and metabolic protection |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7